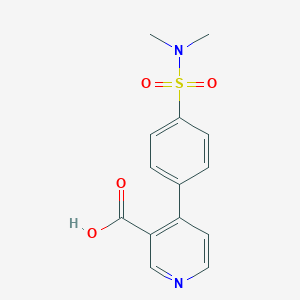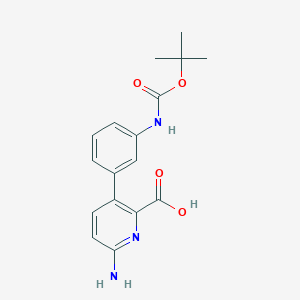
4-(4-BOC-Aminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BOC-Aminophenyl)nicotinic acid, 95% (4-BOC-APA) is a synthetic derivative of nicotinic acid (NA). It is a white, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 242.25 g/mol and a melting point of 151-154°C. 4-BOC-APA is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments due to its advantages and limitations.
Aplicaciones Científicas De Investigación
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has a variety of scientific research applications, including biochemical and physiological studies. It is used as a substrate for various enzymes, such as aspartate aminotransferase, glutamate dehydrogenase, and nicotinamide adenine dinucleotide (NAD) reductase. It is also used to study the structure and function of nicotinic acid receptors. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is used in laboratory experiments to study the effects of nicotinic acid on cell metabolism.
Mecanismo De Acción
The mechanism of action of 4-(4-BOC-Aminophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as a competitive inhibitor of nicotinic acid receptors. It is thought to bind to the receptor and prevent the binding of nicotinic acid, thus inhibiting the receptor's activation.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme aspartate aminotransferase, which is involved in the metabolism of amino acids. It has also been shown to inhibit the activity of glutamate dehydrogenase, which is involved in the breakdown of glutamate. In addition, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the activity of NAD reductase, which is involved in the breakdown of NAD. Finally, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to increase the levels of NAD in cells, which is important for energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-BOC-Aminophenyl)nicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic derivative of nicotinic acid, which makes it easier to synthesize and purify. Another advantage is that it is soluble in water and ethanol, which makes it easier to handle and store. However, 4-(4-BOC-Aminophenyl)nicotinic acid, 95% also has some limitations. For example, it is not very stable and can degrade over time. In addition, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 4-(4-BOC-Aminophenyl)nicotinic acid, 95% research. One potential direction is to further investigate its mechanism of action and its effects on nicotinic acid receptors. Another potential direction is to explore its potential therapeutic applications, such as its ability to increase NAD levels in cells. Finally, further research could be conducted to explore its potential use in drug development and drug delivery systems.
Métodos De Síntesis
4-(4-BOC-Aminophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid, 4-bromobenzoyl chloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The reaction is conducted in anhydrous dimethylformamide (DMF) and is catalyzed by triethylamine (TEA). The reaction is carried out in a two-step process, with the first step involving the formation of a nicotinic acid ester and the second step involving the formation of 4-(4-BOC-Aminophenyl)nicotinic acid, 95%. The final product is then purified by recrystallization.
Propiedades
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-11(5-7-12)13-8-9-18-10-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZKXTOAYPNSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)

![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)
![6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415959.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)

![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)